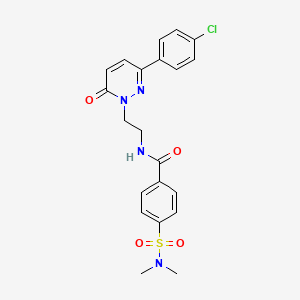

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O4S/c1-25(2)31(29,30)18-9-5-16(6-10-18)21(28)23-13-14-26-20(27)12-11-19(24-26)15-3-7-17(22)8-4-15/h3-12H,13-14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOGLIAZONICIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound, with a molecular formula of C22H20ClN3O4S and a molecular weight of 457.9 g/mol, features a pyridazinone core linked to a chlorophenyl group and a sulfamoyl moiety, suggesting diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The structural characteristics allow it to effectively bind to these targets, potentially modulating their activity and influencing various biological pathways such as signal transduction, metabolic processes, and gene expression regulation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related pyridazinone derivatives have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| FNA (related compound) | HepG2 (liver cancer) | 1.30 | Induces apoptosis and G2/M phase arrest |

| FNA | MDA-MB-231 (breast cancer) | 0.95 | Induces apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, similar compounds have been evaluated for their inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.

| Target Enzyme | Compound | IC50 (nM) |

|---|---|---|

| HDAC3 | FNA | 95.48 |

| HDAC1/2 | FNA | 200 |

These findings suggest that this compound could serve as a lead compound for developing selective HDAC inhibitors.

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of related pyridazinone derivatives on various cancer cell lines, including HepG2 and MDA-MB-231. The results demonstrated that treatment with these compounds resulted in significant reductions in cell viability, accompanied by increased apoptosis rates.

Key Findings:

- HepG2 Cells: Apoptosis rates increased from 5.83% (control) to 28.83% at the highest concentration tested.

- MDA-MB-231 Cells: Similar trends were observed, indicating broad-spectrum activity against different cancer types.

Q & A

Basic Research Questions

Q. How can the synthetic route for this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions using a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading). For example, highlights orthogonal experimental designs for optimizing reaction steps in heterocyclic systems. Employ chromatographic purification (e.g., flash column chromatography or preparative HPLC) to isolate intermediates, as demonstrated in for structurally similar pyridazine derivatives. Monitor purity via LC-MS or NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., pyridazine ring substitution in ).

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).

- UV-Vis/fluorescence spectroscopy to assess electronic properties, as in ’s spectrofluorometric studies .

Q. How can solubility challenges be addressed in biological assays?

- Methodological Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) or formulate the compound as a water-soluble salt (e.g., hydrochloride). discusses solubility optimization for spirocyclic derivatives via salt formation. Alternatively, use surfactants like Tween-80 for in vitro studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm target specificity.

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., ’s approach for trifluoromethylbenzamide analogs).

- Metabolic stability analysis : Compare activity in hepatocyte models to rule out false negatives from rapid degradation .

Q. How can the mechanism of action be elucidated for this compound’s reported enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ’s structural analysis of triazolopyridazines).

- Site-directed mutagenesis : Validate key binding residues (e.g., catalytic lysine or aspartate) in target enzymes .

Q. What computational methods are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer :

- QSAR modeling : Train models on analogs with varying substituents (e.g., ’s comparison of trifluoromethyl vs. methylsulfonyl groups).

- Free-energy perturbation (FEP) simulations to predict affinity changes from structural modifications.

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Q. How can multi-target effects be systematically evaluated?

- Methodological Answer :

- Network pharmacology : Map compound-target-disease networks using databases like STITCH or ChEMBL.

- Transcriptomics/proteomics : Profile gene/protein expression changes post-treatment (e.g., RNA-seq in ’s AZD8931 study).

- Phenotypic screening : Assess effects in zebrafish or organoid models to capture complex interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.